molecular formula C16H19N3O2 B6441669 N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 2548982-89-2

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6441669
CAS RN: 2548982-89-2
M. Wt: 285.34 g/mol
InChI Key: CIRRWJYDAJJZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine” is a chemical compound. Based on its nomenclature, it is a pyrimidine derivative with a cyclopropylmethyl group and a 2,5-dimethoxyphenyl group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to be a useful substrate for the study of enzyme-catalyzed reactions, as well as for the study of enzyme inhibition and substrate specificity. This compound has also been used in studies of drug metabolism, as well as in the study of drug-drug interactions.

Mechanism of Action

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound is thought to act as an inhibitor of these enzymes, and thus may be useful in the study of drug-drug interactions. In addition, this compound has been shown to interact with other proteins, such as ion channels and receptors, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, as well as to interact with other proteins, such as ion channels and receptors. This compound has also been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its effects can be easily measured. Furthermore, its effects can be studied at a variety of concentrations, allowing for a more thorough investigation of its effects. However, this compound also has some limitations. It has a relatively short half-life, meaning that its effects may not be sustained over long periods of time. Additionally, its effects may vary depending on the concentration used, making it difficult to accurately measure its effects.

Future Directions

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine has a wide range of potential applications in scientific research. Future research could focus on exploring its potential as an inhibitor of cytochrome P450 enzymes, as well as its potential to interact with other proteins, such as ion channels and receptors. Additionally, further research could be conducted to explore its anti-inflammatory, anti-oxidant, and anti-tumor effects. Finally, research could be conducted to explore the potential of this compound as a drug delivery system, as well as its potential to be used in combination with other drugs or compounds.

Synthesis Methods

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine is synthesized using a reaction between 2,5-dimethoxyphenylpyrimidine and cyclopropylmethyl chloride. The reaction is catalyzed by a tertiary amine and is conducted in an aqueous solvent. The reaction yields the compound this compound, which is then purified using column chromatography.

properties

IUPAC Name

N-(cyclopropylmethyl)-5-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-20-13-5-6-15(21-2)14(7-13)12-9-18-16(19-10-12)17-8-11-3-4-11/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRWJYDAJJZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(N=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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